molecular formula C20H21NO5 B170167 (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 13500-53-3

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B170167
CAS RN: 13500-53-3
M. Wt: 355.4 g/mol
InChI Key: XHKMBFDLCAZWCR-MSOLQXFVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, practical routes have been reported for the synthesis of the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline. Each route starts with (2S,4R)-4-hydroxyproline, which is a prevalent component of collagen and hence readily available, and uses a fluoride salt to install the fluoro group .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (2S,4R)-4-hydroxyproline (4-nitrobenzoate) revealed an exo ring pucker, with the nitrobenzoate pseudoaxial on the pyrrolidine envelope and antiperiplanar to C β and C δ C–H bonds .

Scientific Research Applications

Neuroprotection

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, as part of the aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) group, shows promise in protecting neurons against excitotoxic degeneration. Its activation of metabotropic glutamate receptor subtypes mGlu2 and mGlu3 in murine cortical cultures demonstrates potential for neuroprotection, making it a candidate for neuroprotective drugs (Battaglia et al., 1998).

Angiotensin Converting Enzyme (ACE) Inhibition

Novel analogs of 2-hydroxypyrrolobenzodiazepine-5,11-diones synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as ACE inhibitors. These compounds, particularly (2R,11aS)-10-((4-bromothiophen-2-yl)methyl)-2-hydroxy-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)dione, have shown promising activity as non-carboxylic acid ACE inhibitors with minimal toxicity, comparable to clinical drugs like Lisinopril, Benazepril, and Ramipril (Addla et al., 2013).

Synthesis and Molecular Modeling

The synthesis and study of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate derivatives have contributed significantly to molecular modeling and drug design. For instance, the synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid from cis-4-hydroxy-D-proline led to a compound displaying good mGluR6 selectivity, offering a valuable research tool in pharmacological studies (Tueckmantel et al., 1997).

properties

IUPAC Name

dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMBFDLCAZWCR-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472548
Record name Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

CAS RN

13500-53-3
Record name Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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